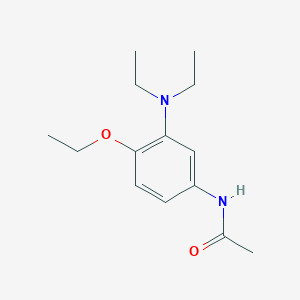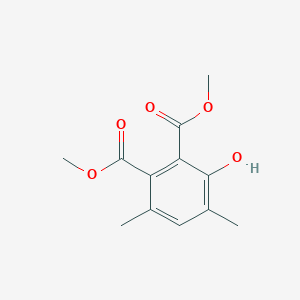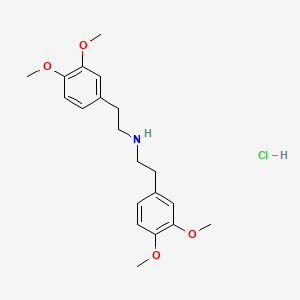
Diphenethylamine, 3,3',4,4'-tetramethoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. This compound is characterized by the presence of four methoxy groups attached to the phenethylamine backbone. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid and a trace amine in the human brain. The hydrochloride form of this compound is often used to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a series of reactions, including the formation of 3,4-dimethoxycinnamic acid and subsequent reduction to 3,4-dimethoxyphenylpropionic acid.
Amidation: The phenylpropionic acid is then converted to 3,4-dimethoxyphenylpropionamide.
Final Product: The amide is reduced to form 3,4-dimethoxyphenethylamine, which is then further methylated to introduce the additional methoxy groups, resulting in Diphenethylamine, 3,3’,4,4’-tetramethoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of amines.
Applications De Recherche Scientifique
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride involves its interaction with various molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This modulation can influence various physiological processes, including mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but fewer methoxy groups.
Mescaline: Another phenethylamine derivative with three methoxy groups, known for its psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): A synthetic compound with similar pharmacological effects.
Uniqueness
Diphenethylamine, 3,3’,4,4’-tetramethoxy-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methoxy groups enhances its solubility and stability, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
19713-28-1 |
|---|---|
Formule moléculaire |
C20H28ClNO4 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4;/h5-8,13-14,21H,9-12H2,1-4H3;1H |
Clé InChI |
PMKQAJYOSZNVAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
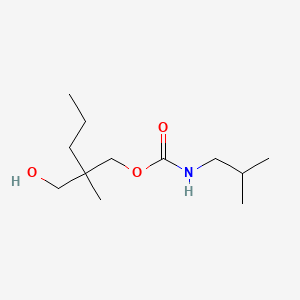
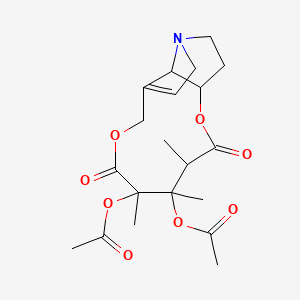
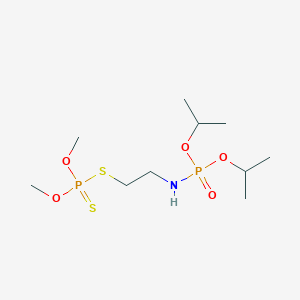
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
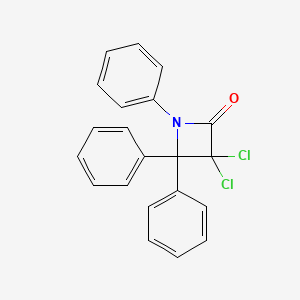
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
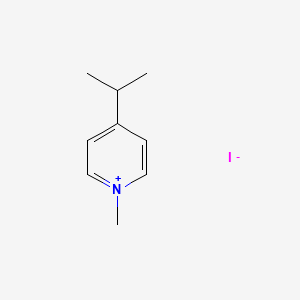
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
